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Get Quote

Executive Summary
Nigroain-B1 (Sequence: CVISAGWNHKIRCKLTGNC) is a 19-residue antimicrobial peptide

characterized by a "Rana box" motif—a C-terminal heptapeptide loop stabilized by a disulfide

bridge (Cys13–Cys19). Its mechanism of action involves electrostatic attraction to anionic

bacterial membranes followed by hydrophobic insertion, leading to membrane disruption.

This guide details the computational workflow to simulate this interaction. Unlike small-

molecule docking, peptide-membrane simulations require specific handling of lipid bilayer

flexibility and peptide conformational dynamics. We utilize HADDOCK 2.4 for initial docking

(binding mode prediction) and GROMACS for dynamic validation.
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Component Specification

OS Linux (Ubuntu 20.04/22.04 LTS)

CPU/GPU
Minimum 16-core CPU; CUDA-enabled GPU

(RTX 3080/A4000+) for MD

Modeling
PEP-FOLD3 (Ab initio peptide folding) or

AlphaFold2

Docking
HADDOCK 2.4 (High Ambiguity Driven protein-

protein DOCKing)

Membrane Builder CHARMM-GUI (Membrane Builder module)

MD Engine GROMACS 2023.x

Visualization PyMOL or VMD

Protocol Phase 1: Ligand Preparation (Nigroain-B1)
[2]
The accuracy of the simulation depends heavily on the initial fold of the peptide. Nigroain-B1
contains a critical disulfide bond that must be explicitly defined.

Step 1.1: Sequence Retrieval & Analysis
Sequence:C-V-I-S-A-G-W-N-H-K-I-R-C-K-L-T-G-N-C

Physicochemical Properties:

Length: 19 Amino Acids

Net Charge (pH 7.4): +3 to +4 (Lys10, Arg12, Lys14, N-terminus)

Hydrophobicity: Moderate (Val, Ile, Trp, Leu)

Structural Motif:Rana Box (Cys13–Cys19 disulfide bridge).

Step 1.2: 3D Structure Generation

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.benchchem.com/product/b1578571/docs?utm_src=pdf-body#application-note-molecular-docking-simulation-of-nigroain-b1-with-bacterial-membranes
https://www.benchchem.com/product/b1578571/docs?utm_src=pdf-body#application-note-molecular-docking-simulation-of-nigroain-b1-with-bacterial-membranes
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1578571?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Since no crystal structure exists, we generate a model using ab initio folding.

Access PEP-FOLD3 server.

Input Sequence: Paste the 19-AA sequence.

Define Constraints:

Disulfide Bond: Explicitly link Cys13 and Cys19. This forces the formation of the C-terminal

loop, which is critical for biological activity.

Note: Cys1 is typically free or involved in intermolecular dimerization; for this simulation,

treat it as a free thiol or capped (acetylated) if mimicking the native state.

Selection: Choose the model with the lowest sOPEP energy and a formed C-terminal loop.

Protonation: Use PDB2PQR (pH 7.4) to assign protonation states (Lys+, Arg+, His

neutral/protonated depending on local environment).

Protocol Phase 2: Bacterial Membrane Construction
Bacterial membranes are negatively charged. A pure POPC membrane (mammalian mimic) will

not attract the cationic Nigroain-B1.

Step 2.1: Lipid Composition
Model:Staphylococcus aureus or generic Gram-negative inner membrane.

Ratio:3:1 POPC:POPG (1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine : 1-palmitoyl-2-

oleoyl-sn-glycero-3-phosphoglycerol).

Reasoning: POPG provides the negative charge required for the initial electrostatic

recruitment of the cationic peptide.

Step 2.2: Building the Bilayer
Navigate to CHARMM-GUI Membrane Builder.

System Size: Heterogeneous Bilayer.
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Lipid Type:

Upper Leaflet: 75 POPC / 25 POPG

Lower Leaflet: 75 POPC / 25 POPG

Hydration: Add water (TIP3P) to ensure 20Å thickness above/below the membrane.

Ions: Neutralize with 0.15M NaCl (add excess Na+ to counter POPG charge).

Output: Download the PDB and topology files (GROMOS or CHARMM36m force field).

Protocol Phase 3: Molecular Docking (HADDOCK)
Standard rigid-body docking (e.g., Vina) fails with membranes because it treats the bilayer as a

static wall. HADDOCK allows for "ambiguous interaction restraints" (AIRs) that drive the

peptide toward the membrane surface while allowing flexibility.

Step 3.1: Defining Interaction Restraints
Active Residues (Peptide): Select cationic and hydrophobic residues (Trp7, Lys10, Arg12,

Lys14). These are the "drivers" of interaction.

Active Residues (Membrane): Select the phosphate headgroups of the lipid bilayer

(specifically POPG).

Passive Residues: Surrounding residues.

Step 3.2: Docking Parameters
Upload: Nigroain-B1 PDB (Ligand) and Membrane PDB (Receptor).

Sampling: Increase rigid-body structures to 2000 (membrane docking requires extensive

sampling).

Flexibility: Enable semi-flexible refinement for the peptide and lipid headgroups.

Run: Execute the docking run.
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Step 3.3: Cluster Analysis
Select the top cluster with the lowest HADDOCK Score.

Criteria for Success:

Peptide is oriented parallel to the membrane surface (carpet model).

Cationic residues (Lys/Arg) face the phosphate heads.

Hydrophobic residues (Trp7, Ile) show penetration into the lipid tail region.

Protocol Phase 4: Dynamic Validation (MD
Simulation)
Docking provides a static snapshot. MD simulation confirms stability and insertion depth.

Step 4.1: System Assembly (GROMACS)
Merge: Combine the docked Peptide-Membrane complex into a single PDB.

Topology:

Lipids: CHARMM36m force field.

Peptide: CHARMM36m (ensure Cys13-Cys19 disulfide patch is applied in .top file).

Solvation: Re-solvate the box if necessary.

Step 4.2: Equilibration
Energy Minimization: Steepest descent (5000 steps) to remove steric clashes.

NVT (Canonical): 100 ps, 310 K. Restrain lipids and peptide backbone.

NPT (Isobaric): 1 ns, 1 bar. Use semi-isotropic coupling (decouple X/Y from Z) to allow

membrane area fluctuation.

Step 4.3: Production Run
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Duration: 100–500 ns.

Time Step: 2 fs.

Trajectory: Save coordinates every 10 ps.

Visualization & Logic Flow
The following diagram illustrates the critical path for simulating Nigroain-B1 activity.

1. Sequence Retrieval
(DRAMP01533)

2. 3D Modeling
(PEP-FOLD3)

Constraint: Cys13-Cys19

Ab Initio Folding

4. HADDOCK Docking
(Surface Adsorption)

Input Ligand

3. Membrane Builder
(POPC:POPG 3:1)

Input Receptor
5. MD Simulation

(GROMACS, 100ns)
Best Pose

Refine Pose (Optional)

6. Analysis
(Energy, H-Bonds)

Trajectory

Click to download full resolution via product page

Figure 1: Computational workflow for Nigroain-B1 membrane interaction simulation,

highlighting the critical disulfide constraint step.

Data Analysis & Expected Results
Summarize your simulation data using the following metrics.
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Metric Definition Biological Significance

Binding Energy (

)

Sum of electrostatic and van

der Waals energies.

Indicates affinity. Expect < -10

kcal/mol due to strong

electrostatic attraction.

H-Bond Count
Number of H-bonds between

Peptide and Lipid Heads.

Measures stability of the

surface adsorption.

Penetration Depth
Z-distance of Trp7/Ile residues

relative to Phosphate plane.

Positive value = Surface;

Negative value = Insertion

(Pore formation potential).

Order Parameter (

)
Lipid tail alignment.

A decrease in

indicates membrane disruption

(disordering).

Interpretation of Results
Successful Docking: Nigroain-B1 lies flat on the membrane (carpet mechanism). The

positive face (Lys/Arg) interacts with POPG phosphates.

Mechanism Validation: If MD shows the peptide tilting and inserting (barrel-stave), or

inducing high curvature (toroidal pore), this confirms antimicrobial efficacy.
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To cite this document: BenchChem. [Application Note: Molecular Docking & Simulation of
Nigroain-B1 with Bacterial Membranes]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1578571/docs#application-note-molecular-docking-
simulation-of-nigroain-b1-with-bacterial-membranes]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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